molecular formula C58H89N15O21S B12108359 H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2

H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2

Cat. No.: B12108359
M. Wt: 1364.5 g/mol
InChI Key: CUZMQDCUUFWNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 is a synthetic peptide composed of a sequence of DL-amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both D- and L- forms of amino acids in the sequence can impart unique properties to the peptide, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s alpha-amino group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired sequence is achieved.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis with high efficiency and reproducibility. The use of high-throughput liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds (if present) can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Amino acid derivatives, coupling reagents.

Major Products

    Oxidation products: Methionine sulfoxide, methionine sulfone.

    Reduction products: Free thiol groups from disulfide bonds.

    Substitution products: Modified peptides with altered amino acid sequences.

Scientific Research Applications

The compound H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential as a therapeutic peptide in drug development.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 depends on its specific sequence and structure. The peptide can interact with molecular targets such as enzymes, receptors, or other proteins, leading to various biological effects. The presence of both D- and L- forms of amino acids can influence the peptide’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-Ile-Gly-DL-Leu-DL-Met-NH2: Similar sequence but with L-isoleucine instead of xiIle.

    H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2: Similar sequence but with valine instead of xiIle.

Uniqueness

The unique aspect of H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 lies in the presence of xiIle, which can impart distinct structural and functional properties compared to peptides with standard amino acids.

Properties

IUPAC Name

5-[2-[[4-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[(2-amino-3-carboxypropanoyl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H89N15O21S/c1-6-29(4)47(57(93)63-26-43(77)64-35(21-28(2)3)51(87)65-32(48(62)84)18-20-95-5)72-54(90)36(22-30-11-8-7-9-12-30)68-50(86)33(14-16-41(60)75)66-53(89)38(25-46(82)83)69-55(91)39(27-74)71-52(88)37(24-42(61)76)70-56(92)40-13-10-19-73(40)58(94)34(15-17-44(78)79)67-49(85)31(59)23-45(80)81/h7-9,11-12,28-29,31-40,47,74H,6,10,13-27,59H2,1-5H3,(H2,60,75)(H2,61,76)(H2,62,84)(H,63,93)(H,64,77)(H,65,87)(H,66,89)(H,67,85)(H,68,86)(H,69,91)(H,70,92)(H,71,88)(H,72,90)(H,78,79)(H,80,81)(H,82,83)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZMQDCUUFWNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H89N15O21S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1364.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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